D-Eritrulosa

Descripción general

Descripción

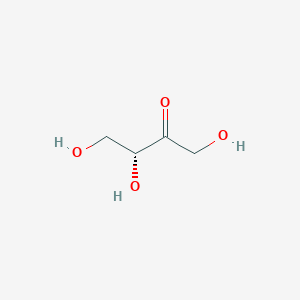

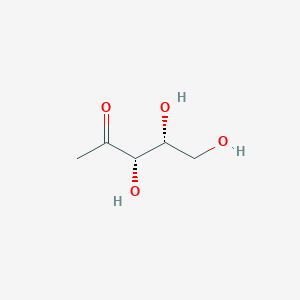

D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate with the chemical formula C4H8O4 . It has one ketone group and so is part of the ketose family . It is used in some self-tanning cosmetics, generally combined with dihydroxyacetone (DHA) .

Synthesis Analysis

D-Erythrulose can be synthesized through a formaldehyde assimilation cycle in Escherichia coli . This process leverages a promiscuous dihydroxyacetone phosphate-dependent aldolase as a key enzyme . The cycle is highly energy-efficient and holds the potential for high bioproduct yields .Molecular Structure Analysis

The molecular formula of D-Erythrulose is C4H8O4 . It has a molecular weight of 120.104 g/mol . The structure includes a total of 15 bonds, with 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 3 hydroxyl groups, 2 primary alcohols, and 1 secondary alcohol .Chemical Reactions Analysis

D-Erythrulose can undergo enzymatic reduction with the concomitant conversion of NADH to NAD+ . It can also undergo carbonyl migrations and epimerizations .Physical And Chemical Properties Analysis

D-Erythrulose has a density of 1.4±0.1 g/cm3, a boiling point of 349.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Ingeniería Metabólica para la Producción de Eritritol

La D-Eritrulosa juega un papel crucial en la ingeniería metabólica de la producción de eritritol a partir de glicerol por Yarrowia lipolytica . La sobreexpresión de una eritrosa reductasa YPR1 recién identificada mejora la producción de eritritol . El eritritol, un poliol de cuatro carbonos, se ha utilizado ampliamente en las industrias alimentaria, farmacéutica y química diaria debido a su bajo valor calórico y su alta estabilidad química .

Industrias Alimentaria y Farmacéutica

El eritritol, que se puede producir a partir de this compound, se utiliza ampliamente en las industrias alimentaria y farmacéutica . Tiene características como cero calorías y una alta tolerancia digestiva, lo que lo convierte en una opción popular en estas industrias .

Industrias Cosmética y Nutrición

El eritritol, derivado de la this compound, tiene un amplio mercado en las industrias cosmética y de nutrición . Sus excelentes características lo convierten en un ingrediente preferido en estos sectores .

Material de Almacenamiento de Energía

Recientemente, se ha informado que el eritritol es un material de almacenamiento de energía de cambio de fase en la región de temperatura media . Esta aplicación es el resultado de sus propiedades físicas y químicas únicas .

Pesticida para Moscas de la Fruta

El eritritol también se ha utilizado como pesticida para moscas de la fruta

Mecanismo De Acción

Target of Action

D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate . It primarily targets the amino acids in the proteins of the first layers of skin, specifically the stratum corneum and epidermis . In addition, D-Erythrulose is also known to interact with D-erythrulose reductase, an enzyme that catalyzes the reduction of D-erythrulose to D-threitol .

Mode of Action

D-Erythrulose interacts with its targets through a process known as the Maillard reaction . This reaction involves free radicals at one of the steps . D-Erythrulose reacts with free primary or secondary amino groups in the upper layers of the epidermis . Melanoidins, high molecular weight polymers, are formed by this conversion of D-Erythrulose with amino acids, peptides, or proteins .

Biochemical Pathways

The Maillard reaction, which D-Erythrulose is involved in, is a key biochemical pathway . This pathway is distantly related to the browning effect observed when a cut apple slice is exposed to oxygen . Another pathway that D-Erythrulose is involved in is the erythrulose monophosphate (EuMP) cycle . This cycle is highly energy-efficient and holds the potential for high bioproduct yields .

Pharmacokinetics

It is known that a small amount of erythritol, a related compound, can be metabolized in some reversible metabolic reactions such as dehydrogenation to d- or l-erythrulose by nad-dependent cytoplasmic polyol dehydrogenase or phosphorylation by glycerol kinase to erythritol-1-phosphate followed by dehydrogenation to d-erythrulose 1-phosphate .

Result of Action

The result of D-Erythrulose’s action is a color change on all treated skin . The ‘tan’ produced by D-Erythrulose only has an SPF of up to 3, and enhances the free radical injury from UV (compared to untreated skin) for the 24 hours after self-tanner is applied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Erythrulose. For instance, UV irradiation can enhance the production of free radicals, which can react with the ketoamines and other intermediates of the Maillard reaction . Therefore, for a day after self-tanner application, excessive sun exposure should be avoided and sunscreen should be worn outdoors .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

D-Erythrulose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is D-Erythrulose reductase . This enzyme catalyzes the reduction of D-Erythrulose to D-threitol . The nature of these interactions is highly specific, with D-Erythrulose serving as the substrate for the enzyme .

Cellular Effects

The effects of D-Erythrulose on cells and cellular processes are primarily mediated through its interactions with enzymes like D-Erythrulose reductase. These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, D-Erythrulose exerts its effects through binding interactions with biomolecules and enzymes. For instance, D-Erythrulose reductase catalyzes the reduction of D-Erythrulose, yielding erythritol as the product . This process involves enzyme activation and changes in gene expression .

Metabolic Pathways

D-Erythrulose is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(3R)-1,3,4-trihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420085 | |

| Record name | D-Erythrulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496-55-9 | |

| Record name | D-Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythrulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

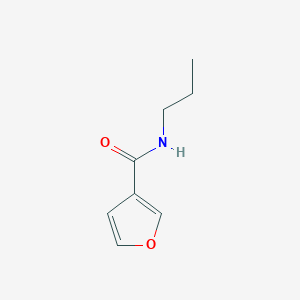

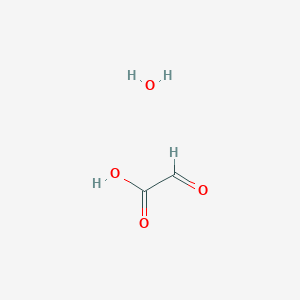

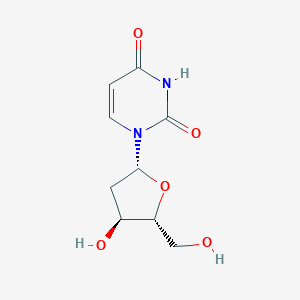

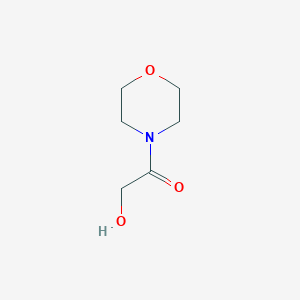

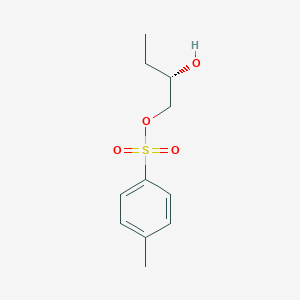

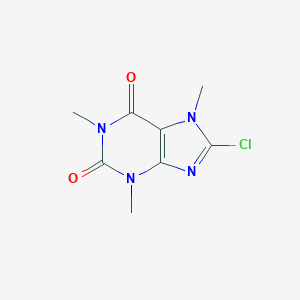

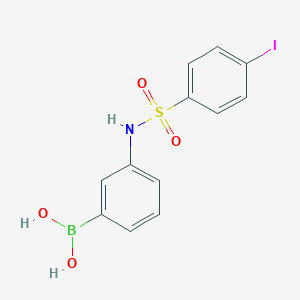

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)